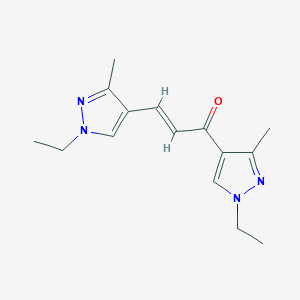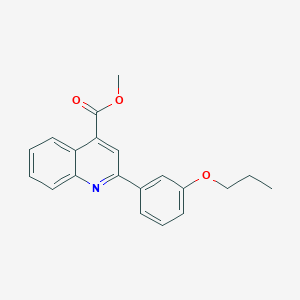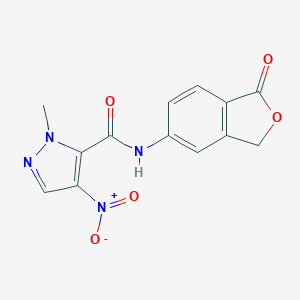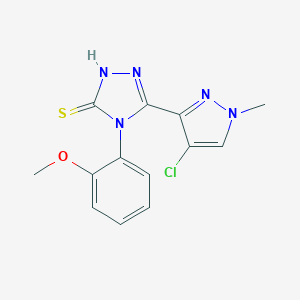
(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings substituted with ethyl and methyl groups, connected by a propenone linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with acetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
科学研究应用
(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
相似化合物的比较
Similar Compounds
- 1,3-bis(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
- 1,3-bis(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
- 1,3-bis(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-propen-1-one
Uniqueness
(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C15H20N4O |
|---|---|
分子量 |
272.35g/mol |
IUPAC 名称 |
(E)-1,3-bis(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H20N4O/c1-5-18-9-13(11(3)16-18)7-8-15(20)14-10-19(6-2)17-12(14)4/h7-10H,5-6H2,1-4H3/b8-7+ |
InChI 键 |
YDPIXINXHYABNW-BQYQJAHWSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CN(N=C2C)CC |
手性 SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CN(N=C2C)CC |
规范 SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CN(N=C2C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B455277.png)
methanone](/img/structure/B455280.png)
![4-[(4-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455281.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B455283.png)
![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B455286.png)
![3-[(4-chlorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455287.png)


![N-(4-fluorophenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455290.png)
![5-(4-chlorophenyl)-1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455291.png)
![Diisopropyl 5-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}amino)isophthalate](/img/structure/B455292.png)
![2-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455298.png)

![N-(3-methylphenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455300.png)
